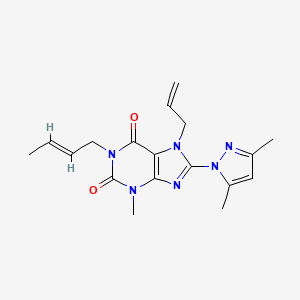

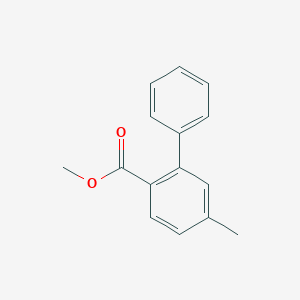

Methyl 5-methylbiphenyl-2-carboxylate

概要

説明

科学的研究の応用

TET-mediated Active DNA Demethylation

Methyl 5-methylbiphenyl-2-carboxylate is implicated in the process of active DNA demethylation, a crucial regulatory mechanism in mammalian development and disease. The TET (ten-eleven translocation) family of enzymes can oxidize 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), leading to DNA demethylation. This process involves complex biochemical mechanisms and is critical for maintaining gene expression and cellular identity (Wu & Zhang, 2017). Moreover, the TET proteins' ability to convert 5mC to 5fC and 5caC has been shown to influence genomic DNA, pointing towards an enzymatic activity–dependent demethylation pathway (Ito et al., 2011).

Structural and Spectral Insights

The synthesis and characterization of related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid offer valuable insights into the structural and spectral properties of methyl 5-methylbiphenyl-2-carboxylate derivatives. Such studies are vital for understanding the molecular interactions and stability of these compounds under various conditions (Viveka et al., 2016).

Palladium-catalyzed Reactions

The compound's utility extends to palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This reactivity demonstrates its potential in synthetic organic chemistry for creating structurally complex molecules with high precision, contributing to advancements in drug development and materials science (Giri et al., 2007).

Fluorescent Chloride Sensor Development

Methyl 5-methylbiphenyl-2-carboxylate derivatives have been explored for creating optical chloride sensors, demonstrating the compound's utility in developing sensitive and selective probes for chloride ions. These sensors can be used in various analytical applications, including environmental monitoring and biomedical research (Das, Mohar, & Bag, 2021).

Corrosion Inhibition

Research into pyranpyrazole derivatives, structurally related to methyl 5-methylbiphenyl-2-carboxylate, has shown potential for use as corrosion inhibitors. These findings highlight the broader applicability of such compounds in industrial applications, particularly in protecting metals from corrosion in harsh environments (Dohare et al., 2017).

特性

IUPAC Name |

methyl 4-methyl-2-phenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCJFGSLSLXVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylbiphenyl-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)

![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)

![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)

![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)